amphetamine hydrochloride mechanism of action on dopamine transporters
amphetamine hydrochloride mechanism of action on dopamine transporters
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the complex molecular mechanisms underpinning the action of amphetamine hydrochloride on the dopamine (B1211576) transporter (DAT). It explores the multifaceted interactions, including competitive inhibition, transporter internalization, and reverse transport, which collectively contribute to the profound neurochemical and behavioral effects of this psychostimulant.
Core Mechanisms of Action
Amphetamine's primary molecular target is the dopamine transporter, a member of the SLC6 family of Na+/Cl− dependent transporters.[1] The canonical function of DAT is the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[1][2] Amphetamine disrupts this process through a combination of mechanisms, leading to a significant elevation of extracellular dopamine levels.[1][3][4][5]
Competitive Inhibition of Dopamine Uptake
Amphetamine acts as a substrate for the dopamine transporter.[1][5] Due to its structural similarity to dopamine, amphetamine competitively inhibits the reuptake of dopamine by binding to the same site on the transporter.[5][6][7] This competitive inhibition reduces the clearance of dopamine from the synapse, thereby prolonging its presence and increasing its concentration in the extracellular space.[5]
Transporter-Mediated Efflux (Reverse Transport)
Beyond simple inhibition, amphetamine is transported into the presynaptic neuron by DAT.[1][8] This influx of amphetamine leads to a cascade of events that ultimately reverses the direction of dopamine transport, a phenomenon known as efflux.[1][3][4][6][8] This process is a key contributor to the robust increase in synaptic dopamine levels induced by amphetamine.[1][4]
The mechanism of reverse transport is multifaceted and involves several key steps:
-
Increased Intracellular Sodium: The transport of amphetamine into the cell is coupled with the co-transport of sodium ions (Na+), leading to an increase in the intracellular Na+ concentration.[8] This altered ion gradient favors the outward transport of dopamine.[8]
-
Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, amphetamine, being a weak base, disrupts the proton gradient of synaptic vesicles, which is maintained by the vesicular monoamine transporter 2 (VMAT2).[1][4][9] This disruption causes dopamine to leak from the vesicles into the cytoplasm, significantly increasing the cytosolic dopamine concentration.[1][4][10]
-
Transporter Reorientation and Dopamine Efflux: The elevated cytoplasmic dopamine, in conjunction with the altered intracellular sodium concentration, promotes the binding of dopamine to the inward-facing conformation of DAT.[1] This triggers a conformational change in the transporter, leading to the outward transport of dopamine into the synaptic cleft.[1][8] Amphetamine-induced dopamine efflux can occur through both a slow, exchange-like mechanism and a rapid, channel-like mode that results in bursts of dopamine release.[1][3]
Dopamine Transporter Internalization
Prolonged exposure to amphetamine can lead to the internalization of the dopamine transporter from the plasma membrane into the cell's interior.[11][12][13] This process, a form of endocytosis, reduces the number of functional transporters on the cell surface, thereby decreasing the overall capacity for dopamine uptake.[11] While some studies suggest this internalization is dependent on protein kinase C (PKC), others indicate it can occur independently of PKC activity.[12] Interestingly, acute, short-term exposure to amphetamine has been shown to rapidly increase the trafficking of DAT to the cell surface, suggesting a biphasic effect on transporter localization.[2][14]
Quantitative Data on Amphetamine-DAT Interaction
The following tables summarize key quantitative parameters describing the interaction of amphetamine with the dopamine transporter, compiled from various studies.
| Parameter | Species | Preparation | Value | Reference |
| Ki (μM) | Human | Cultured Cells | ~0.6 | [15] |
| Mouse | Cultured Cells | ~0.5 | [15] | |
| Rat | Synaptosomes | 0.034 | [16] | |
| IC50 (μM) | Human | HEK293 Cells | ~10 | [9] |
| Human | HEK293 Cells | (Varies) | [17] | |
| Vmax (% of control) | Human | HEK293 Cells | ↓ (decrease) | [18] |
| Rat | Striatal Synaptosomes | ↓ (decrease) | [19] |
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Amphetamine for the Dopamine Transporter.
| Condition | Parameter | Change | Reference |
| Acute AMPH Exposure | DAT Surface Expression | ↑ (increase) | [2][14] |
| Prolonged AMPH Exposure | DAT Surface Expression | ↓ (decrease) | [11][12] |
| AMPH Treatment | Dopamine Uptake (Vmax) | ↓ (decrease) | [18] |
Table 2: Effects of Amphetamine on Dopamine Transporter Function and Trafficking.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.
Caption: Core mechanisms of amphetamine action on the dopamine transporter.
Caption: Signaling pathway for amphetamine-induced DAT internalization.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature to investigate the effects of amphetamine on the dopamine transporter.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of amphetamine for the dopamine transporter.
Methodology:
-
Preparation of Membranes: Membranes are prepared from cells (e.g., HEK293) stably expressing the dopamine transporter or from brain tissue (e.g., striatum). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [3H]WIN 35,428) is incubated with the membrane preparation in the presence of varying concentrations of amphetamine.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of amphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][20]
Dopamine Uptake Inhibition Assays
Objective: To measure the potency of amphetamine to inhibit dopamine uptake (IC50).
Methodology:
-
Cell Culture or Synaptosome Preparation: Experiments are typically performed in cultured cells expressing DAT or in synaptosomes (isolated nerve terminals) prepared from brain tissue.[9][18]
-
Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of amphetamine.
-
Uptake Initiation: A known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer or by filtration.
-
Quantification: The amount of radiolabeled dopamine taken up by the cells or synaptosomes is quantified by scintillation counting.
-
Data Analysis: The concentration of amphetamine that inhibits 50% of the dopamine uptake is determined as the IC50 value.[9][17]
Caption: Experimental workflow for a dopamine uptake inhibition assay.
Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure real-time changes in extracellular dopamine concentrations in brain slices or in vivo.
Methodology:
-
Electrode Placement: A carbon-fiber microelectrode is placed in the brain region of interest (e.g., striatum).
-
Voltage Application: A triangular waveform potential is applied to the electrode, rapidly scanning a range of voltages.
-
Dopamine Oxidation: When the potential reaches the oxidation potential of dopamine, dopamine at the electrode surface is oxidized, generating a current.
-
Current Measurement: The resulting current is measured and is proportional to the concentration of dopamine.
-
Stimulation: Electrical or pharmacological stimulation (e.g., application of amphetamine) is used to evoke dopamine release.
-
Data Analysis: The changes in the oxidation current over time provide a high-temporal-resolution measurement of dopamine release and reuptake kinetics.[5][21][22]
Microdialysis
Objective: To measure changes in extracellular dopamine levels in the brains of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region. The probe consists of a semi-permeable membrane.
-
Perfusion: A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.
-
Sample Collection: Molecules in the extracellular fluid, including dopamine, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The dialysate is collected at regular intervals.
-
Drug Administration: Amphetamine is administered systemically (e.g., via intraperitoneal injection).
-
Analysis: The concentration of dopamine in the collected dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in dopamine concentration in the dialysate over time reflect the drug's effect on extracellular dopamine levels.[10][22]
This guide provides a comprehensive overview of the intricate mechanisms by which amphetamine hydrochloride modulates the dopamine transporter. The interplay of competitive inhibition, reverse transport, and transporter trafficking results in a powerful amplification of dopaminergic signaling, which is fundamental to the drug's therapeutic and addictive properties. The experimental protocols described herein represent the foundational techniques for the continued investigation of these complex processes.
References
- 1. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Amphetamine-induced dopamine efflux. A voltage-sensitive and intracellular Na+-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 10. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphetamine-induced loss of human dopamine transporter activity: an internalization-dependent and cocaine-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Amphetamine Induced Dopamine Transporter Internalization: A Structure/Function Study | Semantic Scholar [semanticscholar.org]
- 14. Dopamine and Amphetamine Rapidly Increase Dopamine Transporter Trafficking to the Surface: Live-Cell Imaging Using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Amphetamine and Methamphetamine Reduce Striatal Dopamine Transporter Function Without Concurrent Dopamine Transporter Relocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amphetamine Paradoxically Augments Exocytotic Dopamine Release and Phasic Dopamine Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
